2-Acetyl-3,5-dimethylpyrazine 2-Acetyl-3,5-dimethylpyrazine 2-Acetyl-3, 5-dimethylpyrazine, also known as 1-(3, 5-dimethylpyrazinyl)-ethanone or pyrazine, 2-acetyl-3, 5-dimethyl, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-3, 5-dimethylpyrazine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-acetyl-3, 5-dimethylpyrazine is primarily located in the cytoplasm. 2-Acetyl-3, 5-dimethylpyrazine is a caramel, hazelnut, and nutty tasting compound that can be found in coffee and coffee products. This makes 2-acetyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 54300-08-2
VCID: VC20832137
InChI: InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
SMILES: CC1=CN=C(C(=N1)C)C(=O)C
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

2-Acetyl-3,5-dimethylpyrazine

CAS No.: 54300-08-2

Cat. No.: VC20832137

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-3,5-dimethylpyrazine - 54300-08-2

Specification

Description 2-Acetyl-3, 5-dimethylpyrazine, also known as 1-(3, 5-dimethylpyrazinyl)-ethanone or pyrazine, 2-acetyl-3, 5-dimethyl, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-3, 5-dimethylpyrazine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-acetyl-3, 5-dimethylpyrazine is primarily located in the cytoplasm. 2-Acetyl-3, 5-dimethylpyrazine is a caramel, hazelnut, and nutty tasting compound that can be found in coffee and coffee products. This makes 2-acetyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of this food product.
CAS No. 54300-08-2
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 1-(3,5-dimethylpyrazin-2-yl)ethanone
Standard InChI InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
Standard InChI Key UCGOSAWBWFUKDT-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)C)C(=O)C
Canonical SMILES CC1=CN=C(C(=N1)C)C(=O)C

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